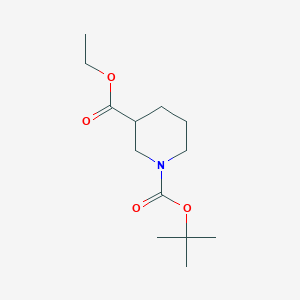

Ethyl 1-Boc-3-piperidinecarboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCRFGBFZTUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326804 | |

| Record name | Ethyl 1-Boc-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130250-54-3 | |

| Record name | Ethyl 1-Boc-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine Scaffolds in Chemical Research

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new drugs. nih.gov This structural unit is prevalent in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. nih.govlifechemicals.com The presence of the piperidine scaffold can significantly influence a molecule's pharmacological profile. thieme-connect.comresearchgate.net

The key advantages of incorporating piperidine scaffolds into drug candidates include:

Modulation of Physicochemical Properties: The non-planar, three-dimensional nature of the piperidine ring can improve properties such as solubility and lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. lifechemicals.comthieme-connect.com

Enhanced Biological Activity and Selectivity: The defined stereochemistry and conformational flexibility of substituted piperidines allow for precise interactions with biological targets, leading to enhanced potency and selectivity. thieme-connect.comresearchgate.net

Improved Pharmacokinetic Properties: The introduction of a piperidine ring can lead to more favorable pharmacokinetic profiles. thieme-connect.comresearchgate.net

The piperidine nucleus is a component in over a hundred commercially available drugs, spanning therapeutic areas such as antibacterial, anesthetic, and antipsychotic agents. lifechemicals.com Its continued prevalence in drug discovery underscores the importance of developing efficient synthetic methods for creating diverse piperidine derivatives. nih.govingentaconnect.com

Role of N Boc Protection in Synthetic Strategies

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. total-synthesis.comquora.com

The N-Boc group is valued by synthetic chemists for several key reasons:

Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. total-synthesis.comresearchgate.net This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Ease of Removal: Despite its stability, the Boc group is acid-labile and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. quora.comwikipedia.org This ease of deprotection ensures that the amine can be revealed at the desired stage of the synthesis.

Orthogonality: The differential stability of the Boc group compared to other protecting groups (like Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis) allows for selective deprotection strategies in complex molecules with multiple protecting groups. total-synthesis.com

The protection of an amine as an N-Boc carbamate (B1207046) is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgorganic-chemistry.org The presence of the Boc group on the nitrogen atom of Ethyl 1-Boc-3-piperidinecarboxylate renders the amine non-nucleophilic and non-basic, allowing for selective reactions at the ester functionality.

Overview of Research Trajectories for Ethyl 1 Boc 3 Piperidinecarboxylate

Established Synthetic Pathways for Piperidine-3-carboxylates

The synthesis of the piperidine-3-carboxylate core can be achieved through several established methods, primarily involving the construction of the heterocyclic ring or the modification of pre-existing pyridine (B92270) structures.

One of the most common approaches is the catalytic hydrogenation of pyridine-3-carboxylic acid esters . mdpi.comlibretexts.org This method typically involves the reduction of the aromatic pyridine ring to a piperidine ring under hydrogen pressure using various metal catalysts such as platinum, palladium, or rhodium. nih.govacs.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, a metal-free transfer hydrogenation of 3-carbonyl pyridines has been developed using HMPA (hexamethylphosphoric triamide) as a catalyst and trichlorosilane (B8805176) as the reducing agent, offering good yields for various substrates. mdpi.com

Another classical method for constructing the piperidine ring is the Dieckmann condensation . This intramolecular Claisen condensation of a suitably substituted amino-diester leads to the formation of a cyclic β-keto ester, which can then be decarboxylated to yield the piperidone precursor. core.ac.ukdtic.milucl.ac.uk This approach is versatile and allows for the introduction of substituents on the piperidine ring. core.ac.ukresearchgate.net For example, a synthesis of N-substituted piperidones, which are precursors to piperidines, has been developed that presents advantages over the classical Dieckmann approach. acs.org

The aza-Diels-Alder reaction represents a powerful cycloaddition strategy for the synthesis of piperidine derivatives. researchgate.netrsc.orgrsc.org This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile to construct the six-membered heterocyclic ring in a single step, often with high stereocontrol. acs.org

Stereoselective Synthesis Approaches for Enantiomeric Forms (e.g., Ethyl (S)-N-Boc-piperidine-3-carboxylate)

The chirality of the 3-substituted piperidine ring is often crucial for the biological activity of pharmaceutical compounds. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms, such as Ethyl (S)-N-Boc-piperidine-3-carboxylate, is of significant importance.

One common strategy is the resolution of a racemic mixture of ethyl nipecotate (ethyl piperidine-3-carboxylate). This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid, followed by fractional crystallization to separate the diastereomers. researchgate.net The desired enantiomer can then be isolated and protected with the Boc group.

More direct approaches involve asymmetric synthesis . A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantioselectivity. researchgate.netnih.gov Chiral phosphoric acid has also been used as an organocatalyst for the asymmetric synthesis of certain piperidine-2-carboxylates. dtic.mil

The following table summarizes selected stereoselective synthesis approaches:

| Method | Key Features | Product Example | Yield/Enantioselectivity | Reference |

| Resolution | Fractional crystallization of diastereomeric salts | (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate | High yield after resolution | researchgate.net |

| Asymmetric Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | 3-Aryl-tetrahydropyridines | High yield, excellent enantioselectivity | researchgate.netnih.gov |

| Organocatalysis | Chiral phosphoric acid catalyzed reaction | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 70% yield, 99% ee | dtic.mil |

Convergent and Linear Synthesis Strategies

The synthesis of complex molecules like derivatized piperidines can be approached through either linear or convergent strategies.

Novel Synthetic Route Development

Research continues to focus on developing new and improved synthetic routes to this compound and its analogs, with a focus on increasing yields, improving reaction efficiency, and utilizing more sustainable methods.

Investigations into Improved Yields and Reaction Efficiencies

Efforts to enhance the yield and efficiency of piperidine synthesis are ongoing. For instance, a one-pot process for preparing N-substituted piperidones using carbonate bases has been shown to offer improved yields and atom economy compared to traditional methods. acs.org In the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, optimizing the solvent and reactant ratios significantly improved the yield of the desired product. nih.gov A preparation method for 2-oxo-3-ethyl piperidinecarboxylate starting from diethyl malonate and acrylonitrile (B1666552) has been reported with a focus on improving upon the classical method's yield. google.com

Exploration of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of piperidines to reduce environmental impact. This includes the use of environmentally benign catalysts and solvents, and developing one-pot reactions to minimize waste. A green chemistry approach for the synthesis of N-substituted piperidones has been developed, which offers significant advantages over the classical Dieckmann approach by improving atom economy and minimizing solvent and waste streams. acs.orgnih.govfigshare.com The use of biocatalysis, such as employing ω-transaminase-immobilized supports for the synthesis of (S)-1-Boc-3-aminopiperidine in a continuous flow system, represents a significant advancement in sustainable synthesis. researchgate.net

Derivatization Strategies of the this compound Core

The this compound core is a versatile platform for the synthesis of a wide range of more complex and pharmacologically active molecules. The Boc-protecting group can be readily removed under acidic conditions, allowing for functionalization of the piperidine nitrogen. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

For example, the racemic compound has been used as a reagent in the synthesis of piperidine derivatives and α-sulfonyl hydroxamic acid derivatives which act as matrix metalloproteinase (MMP) and TNF-alpha converting enzyme (TACE) inhibitors. The enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a reactant for the synthesis of DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for treating sleep disorders, and GABA uptake inhibitors. sigmaaldrich.comscbt.com The (S)-enantiomer is also a key intermediate for various pharmaceutical agents.

A study on the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates a clear derivatization pathway where the piperidine-3-carboxylic acid is converted into a β-keto ester and then cyclized with hydrazines to form pyrazole (B372694) derivatives. rsc.org Rhodium-catalyzed C-H functionalization has been used to introduce arylacetate groups at various positions on the N-Boc-piperidine ring, showcasing a method for direct derivatization of the core structure. nih.gov

Transformations at the Ester Functionality

The ethyl ester group at the C-3 position of the piperidine ring is a prime site for chemical modification, allowing for the introduction of various functional groups. Standard organic transformations can be applied to convert the ester into other functionalities, thereby expanding the synthetic utility of the parent molecule.

Common transformations include reduction of the ester to a primary alcohol. This is typically achieved using powerful reducing agents. For instance, Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters to alcohols. commonorganicchemistry.comyoutube.com Less reactive, but more selective, agents like lithium borohydride (B1222165) (LiBH₄) can also be employed, which offers the advantage of selectively reducing esters in the presence of other functional groups like carboxylic acids or tertiary amides. harvard.edu The resulting (1-Boc-piperidin-3-yl)methanol can then serve as a precursor for further reactions, such as oxidation or etherification.

Another fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, N-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid). This reaction is typically performed under basic conditions, for example, using an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide. The resulting carboxylic acid is a key intermediate for the synthesis of amides via coupling reactions with various amines. lookchemmall.com

Direct amidation of the ester can also be achieved. While less common than the two-step hydrolysis-amidation sequence, methods for the direct conversion of esters to amides using specific catalysts, such as iron(III) chloride under solvent-free conditions, have been developed. mdpi.com This approach offers a more streamlined process for generating amide derivatives. A one-pot procedure for converting N-Boc protected amines into amides has also been described, proceeding through an in-situ generated isocyanate intermediate that reacts with a Grignard reagent. nih.gov

Table 1: Representative Transformations of the Ester Functionality

| Transformation | Reagents & Conditions | Product |

|---|

| Reduction | 1. LiAlH₄ or LiBH₄, THF 2. Aqueous workup | (1-Boc-piperidin-3-yl)methanol | | Hydrolysis | LiOH or NaOH, H₂O/THF | N-Boc-piperidine-3-carboxylic acid | | Amidation | 1. Hydrolysis (see above) 2. Amine, Coupling Agent (e.g., HATU, DCC) | N-Boc-3-(aminocarbonyl)piperidine derivatives | | Direct Amidation | Amine, Lewis Acid Catalyst (e.g., FeCl₃) | N-Boc-3-(aminocarbonyl)piperidine derivatives |

This table presents generalized reaction conditions. Specific substrates may require optimization.

Modifications of the Piperidine Ring System

The functionalization of the saturated piperidine ring itself presents a significant synthetic challenge due to the general inertness of C-H bonds. However, modern methodologies have enabled the direct modification of the piperidine core, often relying on the electronic guidance of the N-Boc protecting group. nih.govresearchgate.net

One powerful strategy involves the direct C-H functionalization of N-Boc-piperidine. Palladium-catalyzed reactions have been developed to introduce aryl groups at the β-position (C-3) relative to the nitrogen. orgsyn.org This migrative cross-coupling reaction allows for the synthesis of 3-arylpiperidines from N-Boc-piperidine and aryl bromides, showcasing good yields and high regioselectivity. orgsyn.org Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have also emerged as a versatile tool. The site-selectivity (i.e., at C-2, C-3, or C-4) can be controlled by the choice of the rhodium catalyst and the nitrogen protecting group. nih.govnih.gov While direct C-3 functionalization can be challenging due to the electron-withdrawing nature of the nitrogen atom, an indirect approach involving the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening has proven successful for accessing 3-substituted analogues. nih.gov

Another approach is the α-lithiation of the N-Boc-piperidine followed by trapping with an electrophile. This method, often facilitated by additives like TMEDA or using specific alkyllithium reagents, allows for the introduction of substituents at the C-2 position. researchgate.netbeilstein-journals.org

Table 2: Selected Methods for Piperidine Ring Functionalization

| Method | Position | Reagents & Conditions | Result |

|---|---|---|---|

| Migrative Negishi Coupling | C-3 | N-Boc-piperidine, Aryl Bromide, Pd-catalyst, Phosphine (B1218219) Ligand, n-BuLi, ZnCl₂ | β-Arylation of the piperidine ring. orgsyn.org |

| C-H Insertion | C-2 | N-Boc-piperidine, Aryldiazoacetate, Rh₂(R-TCPTAD)₄ | C-2 functionalization. nih.govnih.gov |

| Cyclopropanation/Ring-Opening | C-3 | N-Boc-tetrahydropyridine, Diazo compound, Rh-catalyst; then reduction | Indirect C-3 functionalization. nih.govnih.gov |

| Lithiation-Trapping | C-2 | N-Boc-piperidine, sec-BuLi, TMEDA; then Electrophile (e.g., TMSCl) | α-Functionalization of the piperidine ring. beilstein-journals.org |

This table summarizes key findings from cited research. TCPTAD = tetrakis(triphenylcyclopropylcarboxylate)dirhodium(II).

Introduction of Chirality and Chiral Pool Syntheses

The development of enantiomerically pure piperidine derivatives is of paramount importance for the pharmaceutical industry. Methodologies to achieve this can be broadly categorized into asymmetric catalysis and chiral pool synthesis.

A significant breakthrough in asymmetric catalysis is the rhodium-catalyzed reductive Heck reaction. acs.org This method allows for the cross-coupling of pyridine with sp²-hybridized boronic acids to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgresearchgate.net A subsequent reduction step furnishes the desired enantioenriched 3-substituted piperidines. This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of chiral piperidines. acs.org Other asymmetric methods include organocatalytic intramolecular aza-Michael additions, which can yield enantiomerically enriched disubstituted piperidines. rsc.orgthieme-connect.com

Table 3: Approaches to Chiral Piperidine Synthesis

| Approach | Method | Starting Materials | Key Steps | Result |

|---|---|---|---|---|

| Asymmetric Catalysis | Reductive Heck Reaction | Pyridine, Arylboronic acid | Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, followed by reduction. acs.orgresearchgate.net | Enantioenriched 3-arylpiperidines. |

| Chiral Pool Synthesis | Multi-step synthesis from Amino Acid | L-Glutamic acid | Esterification, Boc-protection, NaBH₄ reduction, tosylation, cyclization with amine. niscpr.res.in | Enantiopure 3-(N-Boc-amino)piperidine derivatives. |

| Enzymatic Resolution | Kinetic Resolution | Racemic ethyl nipecotate | Enantioselective hydrolysis using a lipase (B570770) (e.g., Novozym 435). researchgate.net | Separation of (R)- and (S)-ethyl nipecotate. |

Reactions Involving the Ester Moiety

The ethyl ester group at the 3-position of the piperidine ring is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol. youtube.comyoutube.comyoutube.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is a common and efficient method for obtaining the corresponding N-Boc-piperidine-3-carboxylic acid. chemicalbook.com

Acid-catalyzed hydrolysis is also a viable method, typically employing strong acids like hydrochloric acid or sulfuric acid in an aqueous medium. acsgcipr.orgkhanacademy.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. However, care must be taken as the Boc protecting group is acid-labile and can be cleaved under strongly acidic conditions. acsgcipr.orgreddit.com

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess.

| Reaction | Reagents and Conditions | Product |

| Base-Catalyzed Hydrolysis | NaOH or LiOH, H₂O/MeOH or EtOH, rt or heat | 1-Boc-piperidine-3-carboxylic acid |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, heat | 1-Boc-piperidine-3-carboxylic acid |

| Transesterification | R'OH, acid or base catalyst, heat | 1-Boc-3-piperidinecarboxylate (with R' as the new alkyl group) |

Reduction Reactions to Alcohol Derivatives

The ethyl ester of this compound can be reduced to the corresponding primary alcohol, (1-Boc-3-piperidinyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl group.

Sodium borohydride (NaBH₄) is generally considered a milder reducing agent and is typically unreactive towards esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of esters. For instance, the use of NaBH₄ in combination with a Lewis acid like calcium chloride (CaCl₂) or in a high-boiling solvent at elevated temperatures can facilitate the reduction of esters to alcohols. mdpi.com

Reactivity of the Piperidine Nitrogen (after deprotection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal. The deprotection of the piperidine nitrogen in this compound is a crucial step to enable further functionalization at this position. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether. reddit.com Once deprotected, the secondary amine of the resulting ethyl 3-piperidinecarboxylate is a versatile nucleophile.

Amination and Alkylation Reactions

The deprotected piperidine nitrogen can readily undergo N-alkylation with various alkyl halides. The reaction typically proceeds via an Sₙ2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is usually performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the alkylation. beilstein-journals.org

Reductive amination is another powerful method for the N-alkylation of the deprotected piperidine. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

| Reaction | Reagents and Conditions | Product |

| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-ethyl 3-piperidinecarboxylate |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-Alkyl-ethyl 3-piperidinecarboxylate |

Formation of Amide Bonds and Peptide Coupling

The secondary amine of deprotected this compound can react with carboxylic acids or their activated derivatives to form amide bonds. This reaction is fundamental in peptide synthesis and the construction of more complex molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling reagents to activate the carboxylic acid. nih.gov

A wide variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. reddit.comalkalisci.com Other common coupling reagents include phosphonium (B103445) salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). acs.org The choice of coupling reagent and reaction conditions is crucial for achieving high yields and preserving the stereochemical integrity of the reactants. nih.gov

Stereochemical Considerations in Reactivity

This compound possesses a chiral center at the C3 position of the piperidine ring. The stereochemistry at this position can significantly influence the reactivity and the stereochemical outcome of subsequent reactions, particularly in the synthesis of enantiomerically pure compounds. For instance, in enzymatic resolutions, the enantioselectivity of lipase-catalyzed reactions can be highly dependent on the nature of the N-protecting group. While reactions with some N-protected 3-piperidylcarboxylic acid derivatives show low enantioselectivity, others can achieve excellent separation of enantiomers. researchgate.net

In N-alkylation reactions of chiral amino acid esters, maintaining the stereochemical integrity of the α-carbon is a significant challenge. The development of robust, base-free catalytic systems is crucial to prevent racemization. nih.gov Similarly, during amide bond formation, the choice of coupling reagents and conditions is critical to minimize epimerization at the chiral center adjacent to the carbonyl group. nih.gov The steric hindrance imposed by the substituent at the C3 position can also affect the approach of reagents and thus influence the diastereoselectivity of reactions on the piperidine ring.

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry inherent in the piperidine ring of derivatives like this compound is a critical factor that governs the outcome of their chemical transformations. The presence of a stereocenter, particularly at the C3 position, introduces chirality to the molecule, making it a valuable building block for the synthesis of enantiomerically pure compounds. chemimpex.com This is of paramount importance in medicinal chemistry and pharmaceutical development, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. chemimpex.comnih.gov

The synthesis of substituted piperidines presents significant stereochemical challenges. Accessing specific diastereomers (e.g., cis or trans isomers) and enantiomers (R or S configurations) requires precise control over reaction conditions and methodologies. The development of generally useful asymmetric routes for enantioenriched 3-substituted piperidines has been a long-standing goal in synthetic chemistry. nih.gov Traditional methods often involve lengthy synthetic sequences or inefficient resolution of racemic mixtures to isolate the desired stereoisomer. nih.govnsf.gov

The challenge intensifies when creating multiple stereocenters, such as in 2,3-disubstituted piperidines. In these cases, controlling both diastereoselectivity and enantioselectivity is crucial. researchgate.net The pre-existing stereocenter can influence the approach of reagents, leading to diastereomeric products in varying ratios. For instance, the synthesis of 2,3-cis-disubstituted piperidines, a common motif in bioactive molecules, requires strategies that can overcome the thermodynamic preference for the more stable trans isomer in some cases. researchgate.net Researchers have developed advanced catalytic systems where noncovalent interactions between the substrate and a chiral catalyst play a key role in dictating the stereochemical outcome, overriding the inherent preferences of the substrate itself. nih.gov The ultimate goal is to develop methods that are highly regio-, diastereo-, and enantioselective, providing a streamlined pathway to complex chiral piperidine structures. researchgate.net

Stereoselective Transformations

The demand for enantiomerically pure piperidine derivatives has spurred the development of numerous stereoselective transformations. These methods often employ chiral catalysts to control the formation of new stereocenters with high fidelity.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A notable approach for synthesizing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method couples aryl, heteroaryl, or vinyl boronic acids with a pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines. nih.gov The reaction proceeds with high yields and excellent enantioselectivity across a wide range of functional groups. A subsequent reduction step then affords the desired chiral piperidine. nih.gov This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and final reduction, provides access to important pharmaceutical compounds. nih.gov

Copper-Catalyzed Cyclizative Aminoboration

Another powerful strategy is the asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters. nih.govresearchgate.net This method enables the synthesis of chiral 2,3-cis-disubstituted piperidines, which are key intermediates for therapeutic agents like the NK1 antagonist L-733,060. nih.gov The reaction uses a chiral copper catalyst, such as one derived from [CuOTf]₂·PhH and a chiral ligand like (S, S)-Ph-BPE, to achieve high enantioselectivity. nih.govresearchgate.net The protocol has demonstrated its utility through the successful synthesis of various chiral piperidine derivatives in good yields and with high enantiomeric excess (ee). nih.gov

| Substrate Derivative | Catalyst System | Product | Yield | ee (%) | Reference |

| Hydroxylamine ester 1a' | [CuOTf]₂·PhH / (S, S)-Ph-BPE | Chiral piperidine 2a (intermediate for L-733,060) | 62% | 96% | nih.gov |

| In situ generated 2a' | (with furan-2-yl-lithium) | Chiral piperidine derivative 3 | Good | High | nih.gov |

| In situ generated 2a' | (with thiophene-2-yl-lithium) | Chiral piperidine derivative 4 | Good | High | nih.gov |

Copper-Catalyzed Radical-Mediated C-H Cyanation

A distinct approach involves the enantioselective C-H functionalization of acyclic amines to construct the piperidine ring. A chiral copper catalyst facilitates a remote δ-C-H cyanation through a hydrogen atom transfer (HAT) mechanism. nsf.gov This process converts an acyclic amine into a δ-amino nitrile, which contains a newly formed stereocenter. Subsequent reduction and cyclization of this intermediate yield the enantioenriched piperidine. nsf.gov This (5+1) synthetic strategy effectively creates the C3 stereocenter with high enantiocontrol, a significant challenge in the synthesis of drugs like niraparib. nsf.gov Extensive optimization has shown that the choice of ligand is critical for achieving high enantioselectivity. nsf.gov

| Ligand | Catalyst Loading (mol%) | ee (%) | Reference |

| L0 | 3% Cu(OTf)₂ / 7.5% L | - | nsf.gov |

| L1 (cyclopropane spacer) | 3% Cu(OTf)₂ / 7.5% L | 84% | nsf.gov |

Applications of Ethyl 1 Boc 3 Piperidinecarboxylate in Complex Molecule Synthesis

Building Block Utility in Pharmaceutical and Agrochemical Synthesis

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds. Ethyl 1-Boc-3-piperidinecarboxylate provides a readily available and modifiable piperidine core, facilitating the construction of diverse molecular architectures. chemimpex.comchemicalbook.com The tert-butoxycarbonyl (Boc) protecting group offers stability during various chemical transformations and can be easily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. chemimpex.com This controlled reactivity is essential in multi-step syntheses of complex target molecules.

Precursor in Drug Discovery and Development

In the realm of drug discovery, this compound is a key precursor for generating libraries of piperidine derivatives. chemimpex.com Its utility streamlines the synthesis of novel compounds with potential therapeutic applications. The chiral nature of some of its derivatives is particularly important, enabling the synthesis of enantiomerically pure pharmaceuticals, which is often critical for efficacy and safety. chemimpex.com The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties, a crucial aspect of the drug development process. chemimpex.comchemicalbook.com

Intermediates for Therapeutic Agents Targeting Specific Biological Systems

The versatility of this compound extends to its role as an intermediate in the synthesis of therapeutic agents aimed at specific biological targets. chemimpex.com Its structural framework is amenable to modifications that lead to compounds with high affinity and selectivity for their intended biological receptors or enzymes.

Piperidine-containing compounds are well-represented among agents that act on the central nervous system (CNS). chemimpex.com this compound serves as a foundational element in the synthesis of molecules designed to interact with CNS targets, including GABAA receptors. nih.gov GABAA receptors are the primary inhibitory neurotransmitter-gated ion channels in the CNS, and their modulation is a key mechanism for many therapeutic drugs. elifesciences.org The synthesis of GABAA receptor agonists and modulators often involves the incorporation of a piperidine moiety, for which this starting material is a convenient source. nih.govclinpgx.org Furthermore, arylpiperazine derivatives, which can be synthesized from piperidine precursors, are valuable in the development of agents targeting neurotransmitter systems, with applications as antidepressants and antipsychotics. nih.gov

The piperidine scaffold is a common feature in many analgesic and anti-inflammatory drugs. chemimpex.com this compound is utilized as an intermediate in the synthesis of these therapeutic agents. chemimpex.com The ability to create complex molecular architectures based on the piperidine ring allows for the development of novel compounds with potent pain-relieving and anti-inflammatory properties. chemimpex.com

This compound is a valuable reagent in the synthesis of selective enzyme inhibitors. For instance, it is used to create piperidine derivatives that act as inhibitors of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE). Structure-based drug design has led to the development of β-sulfone 3,3-piperidine hydroxamates as potent and selective TACE inhibitors. nih.gov Additionally, the piperidine framework is relevant in the design of trypsin inhibitors, which are proteins or polypeptides that form stable complexes with the enzyme trypsin. worthington-biochem.com

Research into cardiovascular therapeutics has identified certain piperidine-containing compounds as having the ability to raise high-density lipoprotein (HDL) cholesterol levels. The synthesis of these HDL-elevating agents can utilize piperidine intermediates. For example, novel series of substituted sulfanyldihydroimidazolones and 1-alkyl-3-phenylthiourea analogues, which have demonstrated HDL-elevating properties, incorporate structural motifs that can be derived from piperidine building blocks. nih.govnih.gov

Compounds related to the Iboga-alkaloid family

The Iboga alkaloids, such as ibogaine (B1199331), are a family of naturally occurring indole (B1671886) alkaloids that have garnered significant attention for their potential therapeutic properties, particularly in the treatment of addiction. nih.govescholarship.orgnih.gov The complex, bridged ring system of the Iboga alkaloids presents a formidable synthetic challenge. nih.gov While the direct total synthesis of ibogaine is a complex multi-step process, the development of synthetic analogs is a key area of research aimed at producing compounds with improved therapeutic profiles and reduced side effects. escholarship.orgnih.govnih.gov

Applications in Agrochemical Development

The piperidine moiety is a common feature in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The incorporation of this heterocyclic system can significantly influence the biological activity and physicochemical properties of the final product. Ethyl 3-piperidinecarboxylate, the deprotected form of this compound, is recognized as a valuable intermediate in the development of effective pesticides and herbicides, contributing to improved crop yields. chemimpex.com

While specific, publicly disclosed examples of commercial agrochemicals synthesized directly from this compound are not prevalent, the underlying piperidine-3-carboxylic acid ethyl ester scaffold is a key component in the synthesis of various agrochemical candidates. The Boc-protecting group in this compound offers a strategic advantage in multi-step syntheses, allowing for selective functionalization of the piperidine ring before the final deprotection step.

Role in Peptide and Peptidomimetic Chemistry

Peptides and peptidomimetics are at the forefront of drug discovery due to their high specificity and potency. However, natural peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-natural building blocks, such as piperidine derivatives, is a widely employed strategy to overcome these limitations.

Incorporation of Piperidine Derivatives into Peptide Structures

The rigid, cyclic structure of the piperidine ring can be used to constrain the conformation of a peptide chain, which can lead to enhanced receptor binding and improved biological activity. This compound, after appropriate chemical modification, can be incorporated into peptide backbones or as side-chain modifications to create novel peptidomimetics. nih.gov The Boc-protected nitrogen is compatible with standard peptide synthesis protocols, making it a valuable tool for medicinal chemists.

Synthesis of Unnatural Amino Acid Derivatives

Unnatural amino acids are crucial components in the design of novel therapeutic agents and research tools. sigmaaldrich.comresearchgate.netmdpi.com this compound serves as a versatile starting material for the synthesis of various unnatural amino acid derivatives containing a piperidine scaffold. niscpr.res.inresearchgate.net The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, and the Boc-protected nitrogen allows for the introduction of an amino group at a different position, leading to the formation of piperidine-based amino acids. These unnatural amino acids can then be incorporated into peptides or used as standalone pharmacologically active molecules. sigmaaldrich.com

Catalyst and Ligand Development

Metal-catalyzed reactions are indispensable tools in modern organic synthesis. The efficiency and selectivity of these reactions are often dictated by the nature of the ligand coordinated to the metal center.

Ligands for Metal-Catalyzed Organic Reactions

Chiral ligands are essential for the development of asymmetric catalytic reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The piperidine scaffold, with its potential for stereochemical diversity, is an attractive framework for the design of new chiral ligands. This compound can be elaborated into chiral piperidine-based ligands. For instance, the ester functionality can be reduced to an alcohol, which can then be further modified to introduce phosphine (B1218219) or other coordinating groups. The Boc-protected nitrogen ensures that the piperidine nitrogen does not interfere with the catalytic cycle until desired. While specific examples of commercially successful ligands derived directly from this compound are not widely reported, the fundamental chemistry highlights its potential in this area of research.

Chiral Ligands for Asymmetric Catalysis

This compound serves as a versatile starting material for the synthesis of more complex chiral molecules, including chiral diamines, which are pivotal precursors to a class of highly effective ligands for asymmetric catalysis. The transformation of the carboxylate functionality into an amino group, while preserving the stereochemical integrity of the chiral center at the 3-position of the piperidine ring, is a key strategic step.

A documented synthetic route involves the conversion of ethyl nipecotate (ethyl piperidine-3-carboxylate) to its N-Boc protected form, yielding this compound. This is followed by an ammonolysis reaction, where the ethyl ester is converted to the corresponding amide, N-Boc-3-piperidinecarboxamide. Subsequent Hofmann rearrangement of the amide, using reagents such as sodium hypochlorite (B82951) and sodium hydroxide (B78521), affords N-Boc-3-aminopiperidine. google.com This process provides a viable pathway to a valuable chiral diamine precursor from the readily available ester.

The resulting chiral aminopiperidine, after appropriate deprotection of the Boc group, can be envisioned as a key component in the synthesis of bidentate ligands, such as those of the Trost ligand family. wikipedia.orgsemanticscholar.org Trost ligands are a well-established class of C2-symmetric diphosphine ligands derived from the condensation of a chiral diamine with two equivalents of a phosphinocarboxylic acid, such as 2-(diphenylphosphino)benzoic acid. wikipedia.orgsemanticscholar.org These ligands have demonstrated exceptional efficacy in a variety of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for constructing stereogenic centers. sigmaaldrich.comuwindsor.ca

The synthesis of a hypothetical piperidine-based Trost-type ligand would involve the reaction of the chiral 3-aminopiperidine (obtained from this compound) with 2-(diphenylphosphino)benzoic acid. The resulting bidentate P,N-ligand would then be utilized in asymmetric catalytic reactions.

While a direct report detailing the synthesis and catalytic application of a ligand derived specifically from this compound is not prevalent in the reviewed literature, the established synthetic pathways for both the chiral diamine precursor and for Trost-type ligands from other chiral diamines provide a strong basis for its potential in this area. The performance of such a ligand in an asymmetric reaction, for instance, the palladium-catalyzed allylic alkylation of a model substrate, would be evaluated based on the yield of the product and, crucially, the enantiomeric excess (ee) achieved.

For illustrative purposes, the table below presents typical data obtained in asymmetric allylic alkylation reactions using established Trost ligands with various nucleophiles. It is anticipated that a chiral ligand derived from this compound would be assessed in a similar manner.

| Entry | Nucleophile | Solvent | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | CH₂Cl₂ | 95 | >98 |

| 2 | Benzylamine | THF | 92 | 95 |

| 3 | Phenol | Toluene | 88 | 90 |

This table is a representative example of data from asymmetric catalysis and does not represent actual experimental results for a ligand derived from this compound.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The use of readily accessible chiral building blocks like this compound is a promising strategy for the generation of novel ligand architectures with potentially unique catalytic activities and selectivities.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Ethyl 1-Boc-3-piperidinecarboxylate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals for the protons of the piperidine (B6355638) ring, the ethyl ester group, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. The ethyl group presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The large singlet corresponds to the nine equivalent protons of the Boc group. The protons on the piperidine ring appear as a series of multiplets due to complex spin-spin coupling.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are observed for the carbonyl carbons of the ester and the Boc group, the quaternary carbon of the Boc group, the carbons of the ethyl group, and the five carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are indicative of their position relative to the nitrogen atom and the ester substituent.

Below is a table summarizing the expected chemical shifts for this compound.

| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| Boc C(CH₃)₃ | - | ~79.5 |

| Ester C=O | - | ~173.0 |

| Boc C=O | - | ~154.8 |

| Ethyl OCH₂ | ~4.12 (q, 2H) | ~60.5 |

| Ethyl CH₃ | ~1.25 (t, 3H) | ~14.2 |

| Piperidine C3-H | ~2.50 (m, 1H) | ~40.8 |

| Piperidine Ring CH₂ | ~1.50-1.90 (m), ~2.80-4.00 (m) | ~24.5, ~26.5, ~43.5, ~46.0 |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. The exact chemical shifts and multiplicities for the piperidine ring protons can vary due to conformational isomers.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu Each peak in the 2D spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the piperidine ring's CH and CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity across quaternary carbons and carbonyl groups. For instance, correlations would be observed between the ethyl OCH₂ protons and the ester carbonyl carbon, and between the piperidine protons and the carbonyl carbon of the Boc group. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This provides valuable information about the three-dimensional structure and stereochemistry of the molecule, including the relative orientation of substituents on the piperidine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₂₃NO₄), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence.

Under electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. A characteristic fragmentation pattern involves the loss of the Boc group. The tert-butyl group can be lost as isobutylene (B52900) (56 Da), or the entire Boc group can be cleaved. nih.gov Further fragmentation of the piperidine ring can also occur, providing additional structural confirmation.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 258.1699 | Protonated molecule |

| [M+Na]⁺ | 280.1519 | Sodium adduct |

| [M+H-C₄H₈]⁺ | 202.1074 | Loss of isobutylene from Boc group |

| [M+H-Boc]⁺ | 158.1125 | Loss of the entire Boc group |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee).

HPLC is a cornerstone technique for assessing the chemical purity of synthesized compounds. nih.gov By using a suitable stationary phase (e.g., a C18 column) and a mobile phase gradient (e.g., a mixture of water and acetonitrile), impurities can be separated from the main compound. nih.gov The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

For determining the enantiomeric excess of chiral this compound, a chiral stationary phase (CSP) is required. Chiral HPLC columns are designed to interact differently with the two enantiomers, leading to their separation in time and resulting in two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks. The selection of the appropriate chiral column and mobile phase is critical for achieving good separation. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. fishersci.ca

| Parameter | Typical Conditions for Achiral (Purity) HPLC | Typical Conditions for Chiral (ee) HPLC |

| Column | Reversed-phase (e.g., C18, 5 µm, 250 x 4.6 mm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like TFA) | Isocratic mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., at 210 nm) | UV (e.g., at 210 nm) |

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this specific compound, GC is frequently cited in commercial product specifications as the primary method for purity assessment, with purities often specified at ≥97.0%. amerigoscientific.comavantorsciences.com

The analysis involves injecting a vaporized sample into a heated column containing the stationary phase. An inert carrier gas, such as helium or nitrogen, transports the sample through the column. The retention time, or the time it takes for the compound to elute from the column, is a characteristic feature used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

Table 1: Typical GC Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

Chiral Chromatography for Enantiopurity Determination

Since the piperidine ring of this compound contains a stereocenter at the C3 position, it can exist as a pair of enantiomers, (R) and (S). In many pharmaceutical applications, only one enantiomer is biologically active, making the determination of enantiomeric purity, or enantiomeric excess (ee), a critical quality control step. Chiral chromatography, a specialized form of high-performance liquid chromatography (HPLC), is the premier technique for this purpose. nih.gov

This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is crucial for achieving baseline resolution between the enantiomeric peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H), are often effective for separating a wide range of chiral compounds. nih.gov The separated enantiomers are detected by a UV detector, and the ratio of their peak areas is used to calculate the enantiomeric excess. For related piperidine structures, resolutions greater than 4.0 have been achieved, indicating excellent separation. nih.gov

Table 2: Example Chiral HPLC Conditions

| Parameter | Typical Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Ethanol/Heptane mixture with a modifier like diethylamine |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at 228 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular structure of this compound. researchgate.netnih.gov These methods probe the vibrational motions of atoms within the molecule. Since different functional groups have characteristic vibrational frequencies, their presence and chemical environment can be confirmed. springernature.com This is invaluable for verifying the successful synthesis of the target compound and for identifying key structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. epa.gov The resulting spectrum is a unique molecular fingerprint. For this compound, the FT-IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups of the Boc protecting group and the ethyl ester. The C-O stretching vibrations of the ester and carbamate (B1207046) functionalities, as well as C-H stretching from the piperidine ring and tert-butyl group, are also prominent. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975 cm⁻¹ | C-H stretch (aliphatic) |

| ~1735 cm⁻¹ | C=O stretch (ester carbonyl) |

| ~1690 cm⁻¹ | C=O stretch (Boc carbamate carbonyl) |

| ~1250 cm⁻¹ | C-O stretch (ester) |

| ~1160 cm⁻¹ | C-O stretch (carbamate) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light, typically from a laser, off the molecule and analyzing the frequency shifts in the scattered light. nih.gov While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as C-C backbones. For this compound, Raman spectroscopy can provide additional structural confirmation, particularly for the piperidine ring and the hydrocarbon portions of the molecule. nih.gov The combination of both FT-IR and Raman spectra offers a more complete vibrational analysis of the compound. researchgate.net

Table 4: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group Assignment |

| ~2980 cm⁻¹ | C-H stretch (symmetric/asymmetric) |

| ~1730 cm⁻¹ | C=O stretch (ester) |

| ~1450 cm⁻¹ | CH₂/CH₃ bending vibrations |

| ~850 cm⁻¹ | Piperidine ring breathing mode |

Computational Chemistry and Theoretical Studies of Ethyl 1 Boc 3 Piperidinecarboxylate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.chemimpex.comepa.govmdpi.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, researchers can obtain detailed information about its electronic structure, which in turn dictates its reactivity and other chemical behaviors.

Density Functional Theory (DFT) Applications.chemimpex.com

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic properties of molecules. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level ab initio methods while often providing a high degree of accuracy. researchgate.net

In the context of Ethyl 1-Boc-3-piperidinecarboxylate and its derivatives, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Investigate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

Predict Reactivity: The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) can help identify sites within the molecule that are susceptible to nucleophilic or electrophilic attack. researchgate.net

For instance, a theoretical study on related heterocyclic compounds used DFT at the B3LYP/6-311++G(d,p) level of theory to calculate HOMO-LUMO energies and other thermodynamic properties, providing insights into the molecule's stability and reactivity. researchgate.netresearchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for this compound.

| Computational Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment | 2.1 D | Provides information about the polarity of the molecule. |

Hartree-Fock (HF) Methods.chemimpex.com

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. While DFT methods, which include some treatment of electron correlation, have become more prevalent, HF theory still serves as a valuable starting point for more complex calculations and can provide useful qualitative insights. For some systems, HF methods can be comparable in computational efficiency to semi-empirical methods. stuba.sk

Conformational Analysis and Molecular Modeling.chemimpex.comepa.gov

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis and molecular modeling are used to explore the different spatial arrangements of the molecule and their relative energies.

Energy Minimization and Conformational Space Exploration

Energy minimization techniques are used to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. The bulky Boc protecting group and the ethyl carboxylate substituent will influence the preferred conformation.

Computational methods can systematically explore the conformational space of the molecule to identify all low-energy conformers and their relative populations at a given temperature. This is crucial for understanding how the molecule might interact with biological targets or other reactants.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational, rotational, and translational motions of the molecule, as well as its interactions with its environment (e.g., a solvent). mdpi.comstuba.sk

For this compound, MD simulations can be used to:

Study Conformational Dynamics: Observe the transitions between different conformations and understand the flexibility of the piperidine ring and its substituents.

Simulate Solvation Effects: Investigate how the presence of a solvent influences the molecule's conformation and properties. stuba.sk

Explore Interactions with Biomolecules: Model the binding of the molecule to a biological target, such as an enzyme or receptor, providing insights into the mechanism of action. nih.govresearchgate.net

A hypothetical data table summarizing results from a molecular dynamics simulation is presented below.

| Simulation Parameter | Result | Implication |

| Simulation Time | 50 ns | Allows for the observation of significant conformational changes. |

| Predominant Conformation | Chair | The chair conformation is the most stable for the piperidine ring. |

| RMSD of Backbone Atoms | 1.5 Å | Indicates the stability of the molecular structure over the simulation time. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Provides a measure of the molecule's exposure to the solvent. mdpi.com |

Spectroscopic Property Prediction and Correlation with Experimental Data.chemimpex.com

Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For example, theoretical calculations can help in the assignment of complex NMR spectra or in understanding the origin of specific vibrational modes in an IR spectrum. A study on quinolone derivatives demonstrated the use of computational methods to simulate absorption spectra, which were then compared with experimental UV/Vis data. stuba.sk

Below is an example of a data table comparing experimental and computationally predicted spectroscopic data for a derivative of this compound.

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| ¹H NMR (δ, ppm) - H at C3 | 2.5 | 2.4 |

| ¹³C NMR (δ, ppm) - C=O (ester) | 172.1 | 171.5 |

| IR Frequency (cm⁻¹) - C=O stretch | 1735 | 1740 |

Computational Vibrational Spectroscopy (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the vibrational spectra (Infrared and Raman) of piperidine derivatives. For instance, a study on piperidine-3-carboxylic acid, a related compound, utilized B3LYP and MP2 methods with the 6-311++G(d,p) basis set to calculate harmonic vibrational spectra. researchgate.net This analysis helped in the detailed assignment of vibrational frequencies, including those of the carboxylate group, and revealed that the molecule exists in a zwitterionic form stabilized by an intramolecular N-H...O hydrogen bond. researchgate.net Such computational studies provide a fundamental understanding of the molecular structure and intramolecular interactions that govern the spectroscopic properties of these compounds.

A study on ethyl-1-aryl-1H-tetrazole-5-carboxylate employed DFT at the B3LYP level to understand its structural and electronic properties. researchgate.net While this is not a direct derivative of the title compound, the methodology is transferable. The calculated HOMO-LUMO energy gap was used to infer the molecule's hardness and reactivity. researchgate.net Similar DFT calculations for this compound would involve optimizing its geometry and then performing a frequency calculation to predict the IR and Raman active vibrational modes. These theoretical spectra can then be compared with experimental data to confirm the structure and understand the vibrational characteristics associated with the Boc protecting group, the ethyl ester, and the piperidine ring.

Table 1: Representative Calculated Vibrational Frequencies for a Related Piperidine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | 3400-3500 | Stretching vibration of the N-H bond in the piperidine ring. |

| C=O Stretch (Ester) | 1730-1750 | Stretching vibration of the carbonyl group in the ethyl ester. |

| C=O Stretch (Boc) | 1680-1700 | Stretching vibration of the carbonyl group in the Boc protecting group. |

| C-N Stretch | 1100-1200 | Stretching vibration of the carbon-nitrogen bond in the piperidine ring. |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual calculated values for this compound would require specific DFT calculations.

Electronic Spectroscopy (UV-Vis, TD-DFT)

Time-dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum and identify the electronic transitions responsible for the observed absorption bands.

For example, in a study of an azo dye, TD-DFT calculations helped to elucidate the tautomeric forms and interpret the electronic spectra. researchgate.net Similarly, for this compound, TD-DFT calculations can predict its UV-Vis absorption maxima. These calculations would typically involve the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) and the electronic transitions between them. The HOMO-LUMO energy gap is a key parameter that influences the electronic properties and reactivity of the molecule. researchgate.net

Table 2: Predicted Electronic Transition Data for a Generic Piperidine Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 220-240 | > 0.1 | n → π |

| S₀ → S₂ | 190-210 | > 0.05 | π → π |

Note: This table is a hypothetical representation. Precise values for this compound would necessitate specific TD-DFT computations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of bioactive molecules, including derivatives of this compound. These techniques help in understanding how molecular structure influences biological activity and in designing new, more potent compounds.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is widely used to understand the interactions between a small molecule and its protein target at the atomic level.

For instance, molecular docking studies have been performed on various piperidine derivatives to investigate their potential as inhibitors for different biological targets. In one study, new Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate were docked against human acetylcholinesterase, revealing potential inhibitory activity. acgpubs.org Another study focused on piperidinylpiperidines as acetyl-CoA carboxylase inhibitors, where docking simulations helped to determine the probable binding model of the most potent compound in the active site of the enzyme. nih.gov

In the context of this compound derivatives, molecular docking could be employed to explore their binding modes with various enzymes or receptors. For example, if a derivative is designed as an inhibitor for a specific enzyme, docking simulations can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. These insights are invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity. Research on piperidine-based compounds has shown that interactions like salt bridges with acidic residues (e.g., Glu, Asp) and π-cation interactions with aromatic residues (e.g., Phe) can be crucial for binding. nih.gov

Table 3: Illustrative Molecular Docking Results for a Piperidine Derivative with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative X | -8.5 | ASP129, TYR334, TRP84 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative Y | -7.2 | SER200, HIS440 | Hydrogen Bond |

Note: This table provides a hypothetical example of docking results.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for their biological effect.

Several QSAR studies have been conducted on piperidine derivatives. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to study piperidine-based CCR5 receptor antagonists. nih.gov These models identified structural features relevant to biological activity. In another study, QSAR models were developed to predict the toxicity of piperidine derivatives against Aedes aegypti, using 2D topological descriptors. nih.gov The resulting models showed good predictive ability and provided guidelines for designing new, potentially active molecules. nih.gov

For derivatives of this compound, a QSAR study would involve compiling a dataset of compounds with their measured biological activities. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would then be used to build a model that correlates the descriptors with the activity. nih.govresearchgate.netjetir.orgjetir.org The resulting QSAR model could then be used to predict the activity of new derivatives and to guide their design.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry can also be used to predict the non-linear optical (NLO) properties of molecules. NLO materials are important for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum mechanical methods like DFT.

Studies on other organic molecules have shown that DFT calculations can effectively predict NLO properties. researchgate.net For instance, research on a polydiacetylene derivative demonstrated that theoretical calculations could evaluate macroscopic NLO coefficients. nih.gov The presence of donor and acceptor groups and an extended π-conjugated system are known to enhance the NLO response.

For this compound and its derivatives, DFT calculations could be performed to compute their first and second hyperpolarizabilities (β and γ). These values would indicate their potential as NLO materials. The calculations would involve optimizing the molecular geometry and then applying an external electric field to determine the change in dipole moment and polarizability. The results could guide the design of new derivatives with enhanced NLO properties by strategically introducing electron-donating and electron-withdrawing groups.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focused on developing efficient and environmentally friendly methods for synthesizing important nitrogen heterocycles like piperidines. nih.gov Traditional synthetic routes often involve harsh conditions and generate significant waste. Consequently, a major area of future research is the development of sustainable synthetic methodologies for Ethyl 1-Boc-3-piperidinecarboxylate and related structures.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov Researchers are exploring the use of biocatalysts for the asymmetric dearomatization of activated pyridines, which are precursors to substituted piperidines. nih.gov A chemo-enzymatic approach combining chemical synthesis with biocatalysis has shown promise for preparing stereochemically precise piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into well-defined 3- and 3,4-substituted piperidines. nih.gov Furthermore, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes, have been developed for the synthesis of piperidine (B6355638) derivatives through multicomponent reactions. rsc.orgrsc.org This method not only provides good yields but also allows for the reuse of the catalyst, enhancing its green credentials. rsc.org